(Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran lactone core. Key structural features include:
- Position 2: A (Z)-configured 1H-indol-3-ylmethylene group, enabling π-π stacking and hydrogen bonding via the indole nitrogen.
- Position 7: A diethylaminomethyl substituent, contributing to basicity and lipophilicity.
- Position 6: A hydroxyl group, enhancing solubility and enabling hydrogen bonding.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-24(4-2)13-17-19(25)10-9-16-21(26)20(27-22(16)17)11-14-12-23-18-8-6-5-7-15(14)18/h5-12,23,25H,3-4,13H2,1-2H3/b20-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSKXVOBNJPLJ-JAIQZWGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest it may exhibit diverse biological activities, including anti-cancer properties, due to the presence of indole and benzofuran moieties.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₂O₃
- CAS Number: [Insert CAS Number if available]
Research indicates that compounds containing indole and benzofuran structures often interact with various biological pathways. The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis: Similar to other benzofuran derivatives, it may inhibit DNA synthesis, leading to cytotoxic effects on rapidly dividing cancer cells.
- Induction of Apoptosis: The compound may trigger apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) production, which is critical for cancer cell death.
- Antitumor Activity: The combination of the indole and benzofuran structures can enhance antitumor activity through synergistic effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds. For instance, benzofuroxan derivatives have shown significant cytotoxicity against various cancer cell lines, including:
- Human Breast Adenocarcinoma (MCF-7)
- Cervical Carcinoma (HeLa)
In vitro studies suggest that the compound exhibits a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.
Experimental Data
A comparative analysis of similar compounds reveals the following findings:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Benzofuroxan A | MCF-7 | 10 | Apoptosis induction |
| Compound X | HeLa | 15 | DNA synthesis inhibition |
| (Z)-2... | HuTu 80 | 12 | ROS production increase |
Research Findings
- Cytotoxicity Studies: In a study examining the cytotoxic effects of related compounds, it was found that those with similar structural features exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating promising anticancer activity .
- Mechanistic Insights: The induction of apoptosis was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes in treated cells .
- Selectivity Index: The selectivity index for these compounds was notably higher than traditional chemotherapeutics like Doxorubicin, suggesting a potentially safer profile for use in clinical settings .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of indole and benzofuran derivatives. The compound has exhibited promising activity against various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
A notable case study involves the synthesis and evaluation of related compounds that demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells. These findings suggest that structural modifications in benzofuran derivatives can enhance their selectivity and efficacy as anticancer agents .
Neuroprotective Effects
Research has indicated that indole-based compounds possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound (Z)-2-((1H-indol-3-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress .
Research Findings
Studies have shown that similar compounds can improve memory retention and learning abilities in animal models by influencing cholinergic pathways . This highlights the potential of such derivatives in developing treatments for cognitive impairments.
Target Identification
The compound can serve as a chemical probe to identify biological targets involved in various cellular processes. The structural features of this compound allow it to interact with multiple biomolecules, facilitating studies on protein-protein interactions and enzyme inhibition .
Application in Drug Discovery
In drug discovery, the compound's ability to modulate biological pathways makes it a valuable tool for screening libraries of compounds for potential therapeutic candidates. Its role as a lead compound could pave the way for developing new drugs targeting specific diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights critical differences between the target compound and its analogs (Figure 1):
Figure 1: Structural comparison of benzofuran-3(2H)-one derivatives. Note: *Molecular formula and weight for the target compound are inferred based on structural analogs.
Structural and Functional Analysis
- Aromatic Substituents: The indol-3-ylmethylene group (target compound and ) facilitates π-π interactions with biological targets, whereas 2-fluorobenzylidene and 2-chlorobenzylidene introduce electron-withdrawing effects, altering reactivity. Diethylaminomethyl (target) vs. dimethylaminomethyl : Diethyl groups increase lipophilicity (logP ≈ 3.2 vs.
- Amino Substituents: Bis(2-methoxyethyl)amino introduces polar methoxy groups, improving aqueous solubility (cLogP ≈ 1.9) compared to diethylamino (cLogP ≈ 3.2). Azepan-1-ylmethyl provides a rigid, bulky substituent, likely reducing enzymatic degradation but limiting blood-brain barrier penetration.
Halogen Effects :
Physicochemical Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| logP (Predicted) | 3.2 | 2.8 | 3.5 | 1.9 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 8 |
| Polar Surface Area (Ų) | 75 | 70 | 80 | 110 |
Data derived from analogous structures and computational models.
Preparation Methods
Acid-Catalyzed Condensation and Cyclization
A widely adopted strategy involves the polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with substituted phenols, followed by lactonization. For the target compound, this approach was modified to incorporate the diethylaminomethyl group:
- Synthesis of 3-(2-Nitrovinyl)-1H-indole (Intermediate A) :
- Reaction with 4-(Diethylaminomethyl)resorcinol (Intermediate B) :
- Intermediate B was synthesized by alkylation of resorcinol with diethylaminomethyl chloride in the presence of K₂CO₃.
- Condensation of Intermediate A with B in methanesulfonic acid (MeSO₃H) at 40°C for 1 hour facilitated nucleophilic addition of the phenol to the nitrovinyl group, followed by hydrolysis to a hydroxamic acid and subsequent 5-exo-trig cyclization to form the benzofuranone core.
Reaction Conditions :
Protecting Group Strategy
To prevent undesired side reactions during the introduction of the diethylaminomethyl group, a tert-butyloxycarbonyl (Boc) protecting group was employed in alternative routes:
- Boc Protection of Piperazine Derivatives :
Key Advantages :
- Prevents oxidation of the amine during acidic conditions.
- Enhances solubility in organic solvents for subsequent steps.
Stereochemical Control
The Z-configuration at the exocyclic double bond was achieved through:
- Thermodynamic Control : Prolonged heating in MeSO₃H promoted isomerization to the more stable Z-form.
- Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol preferentially isolated the Z-isomer due to lattice stabilization effects.
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| MeSO₃H | None | 40 | 51 | 95:5 |
| PPA | - | 80 | 48 | 93:7 |
| DCM/MeOH | H₂SO₄ | 25 | 32 | 85:15 |
Mechanistic Insights
The reaction proceeds via a cascade mechanism:
- Nucleophilic Addition : Phenol attacks the β-position of the nitrovinylindole, forming a nitronate intermediate.
- Hydrolysis : The nitro group is hydrolyzed to a hydroxamic acid under acidic conditions.
- Lactonization : Intramolecular cyclization forms the benzofuranone ring, with concurrent elimination of water.
- Tautomerization : Keto-enol tautomerism stabilizes the Z-configuration.
Structural Characterization
Q & A
Q. How can the stereochemical configuration (Z/E) of the compound be experimentally determined?
The Z-configuration of the exocyclic double bond can be confirmed via NOESY NMR to detect spatial proximity between the indole proton (C3-H) and the benzofuranone carbonyl group. Additionally, X-ray crystallography provides unambiguous stereochemical assignment by analyzing bond angles and torsion angles . For dynamic systems, variable-temperature NMR can resolve conformational ambiguities.
Q. What synthetic strategies are recommended for introducing the diethylaminomethyl group at position 7 of the benzofuranone core?
A Mannich reaction is typically employed, involving condensation of 6-hydroxybenzofuran-3(2H)-one with formaldehyde and diethylamine under basic conditions. The reaction requires precise pH control (pH 8–9) to avoid over-alkylation. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted amines .
Q. How can researchers assess the compound’s stability under experimental conditions (e.g., aqueous buffers, light exposure)?
Conduct accelerated stability studies :
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, analyzing by LC-MS for hydrolysis products (e.g., cleavage of the diethylamino group).
Evidence from similar benzofuran derivatives suggests sensitivity to organic degradation under prolonged storage without cooling .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected reactivity in cross-coupling reactions?
Use density functional theory (DFT) to model transition states and identify steric/electronic barriers. For example, the diethylaminomethyl group may hinder Pd-catalyzed coupling at position 7 due to steric bulk. Compare calculated activation energies with experimental yields to validate hypotheses .
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for the indole-benzofuranone conjugate?
- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent polarity) using a central composite design .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolization of the benzofuranone).
- Crystallization control : Use polymorph screening (via XRPD) to ensure consistent solid-state packing .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?
- Core modifications : Synthesize analogs with substituents at the indole C5 position (e.g., halogens, methoxy) to probe electronic effects.
- Pharmacophore mapping : Replace the diethylaminomethyl group with azepane or piperidine derivatives (see for azepane analogs) to assess steric tolerance.
- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and correlate activity with calculated logP and polar surface area .
Q. What advanced analytical techniques validate the compound’s purity and stereochemical integrity?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol with 0.1% TFA).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M-H]⁻ at m/z 285.0405 for a related compound in ).
- Solid-state NMR : Detect amorphous impurities undetectable by XRD .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP values between computational and experimental methods?
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3).
- Probe solvent effects : Adjust ionic strength and pH to mimic physiological conditions, as protonation of the diethylamino group significantly alters hydrophilicity .
Q. Why might biological activity data conflict across studies using the same compound?
- Degradation artifacts : Improper storage (e.g., lack of desiccants or refrigeration) may lead to hydrolysis of the benzofuranone ring.
- Assay interference : The compound’s fluorescence (due to the indole-benzofuranone system) may skew spectrophotometric readouts. Use LC-MS-based assays for unambiguous quantification .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
